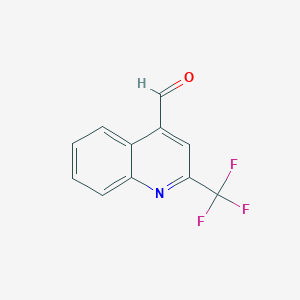

2-(Trifluoromethyl)quinoline-4-carbaldehyde

説明

2-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring system, specifically at the second position, and an aldehyde group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis often begins with commercially available quinoline derivatives.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions typically involve strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products:

Oxidation: 2-(Trifluoromethyl)quinoline-4-carboxylic acid.

Reduction: 2-(Trifluoromethyl)quinoline-4-methanol.

科学的研究の応用

Medicinal Chemistry

2-(Trifluoromethyl)quinoline-4-carbaldehyde is primarily utilized in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, leading to potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against a range of pathogens, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, compounds derived from this compound have shown antifungal activity. For instance, hybrid compounds synthesized from this scaffold demonstrated remarkable efficacy against Cryptococcus neoformans, with an MIC value of 15.6 µg/mL .

Agricultural Chemistry

The compound is also being explored for its potential applications in agrochemicals. Its trifluoromethyl group contributes to enhanced biological activity, making it a candidate for developing new pesticides and herbicides.

Pesticide Development

Research indicates that derivatives of this compound can act as effective agrochemicals due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Material Science

In material science, the unique properties of this compound make it suitable for developing advanced materials with specific functionalities.

Coatings and Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance chemical resistance and thermal stability. These properties are beneficial for applications in coatings and high-performance materials .

Case Study 1: Antibacterial Quinoline Derivatives

A study conducted by Inam et al. synthesized several quinoline hydrazone derivatives based on this compound. These compounds were evaluated for their antibacterial activity against various strains, including multidrug-resistant bacteria. The results indicated that certain derivatives exhibited activity comparable to established antibiotics like ampicillin and gentamicin .

Case Study 2: Agrochemical Applications

Research published in the World Journal of Pharmaceutical Research highlighted the synthesis of novel quinoline derivatives aimed at agricultural applications. The study reported that these compounds displayed significant insecticidal activity, indicating their potential use as environmentally friendly pesticides .

作用機序

The mechanism by which 2-(Trifluoromethyl)quinoline-4-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

類似化合物との比較

2-(Trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

4-Quinolinecarbaldehyde: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.

Uniqueness: 2-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the combination of the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological properties. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

生物活性

2-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO, characterized by a trifluoromethyl group at the second position of the quinoline ring and an aldehyde group at the fourth position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their function or alter their activity, thereby modulating several biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. For instance, quinoline-based compounds have demonstrated significant antibacterial and antitubercular activities against strains such as Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| QH-02 | 4 | Mtb WT H37Rv |

| QH-04 | 4 | Mtb WT H37Rv |

| QH-05 | 4 | Mtb WT H37Rv |

| QH-11 | 8 | Acinetobacter baumannii |

These findings suggest that compounds derived from quinolines can be effective in combating antibiotic-resistant pathogens, thus addressing a critical need in contemporary medicine .

Anticancer Properties

The anticancer potential of this compound has also been explored. In a zebrafish embryo model, this compound exhibited growth inhibition capabilities, indicating its potential as a therapeutic agent in cancer treatment. The study highlighted that certain derivatives were more toxic than others, with apoptotic staining assays confirming increased cell death in treated embryos .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any new compound. The US EPA has compiled toxicity data relevant to this compound, indicating varying levels of human health risks associated with exposure to this compound . It is essential to balance the therapeutic benefits against potential toxic effects when considering this compound for clinical applications.

Study on Antibacterial Activity

A comprehensive study synthesized and evaluated several quinoline hydrazone derivatives for their antibacterial activity. Among these, compounds containing the quinoline scaffold showed promising results against multidrug-resistant strains of bacteria. The study emphasized the need for novel chemical scaffolds that exhibit unique mechanisms of action to combat rising antimicrobial resistance .

Investigation into Anticancer Effects

Research has indicated that modifications to the quinoline structure can lead to enhanced anticancer activity. For example, derivatives containing trifluoromethyl groups demonstrated improved potency against cancer cell lines compared to their non-fluorinated counterparts. This highlights the importance of functional group variation in optimizing biological activity .

特性

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNOUOCXCQZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456646 | |

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78946-17-5 | |

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。